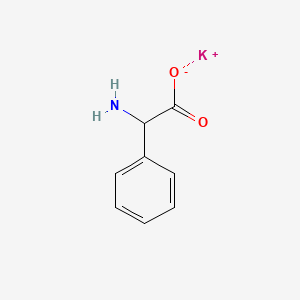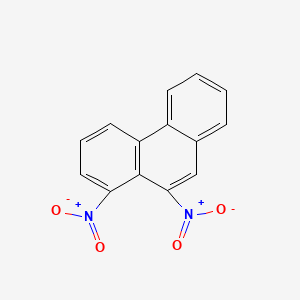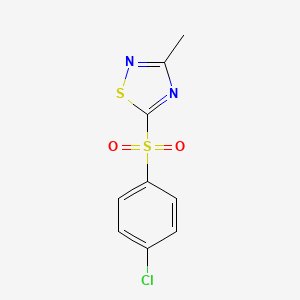
1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- is a heterocyclic compound that contains a thiadiazole ring. . The presence of the p-chlorophenylsulfonyl and methyl groups in this compound enhances its chemical reactivity and biological activity.
Vorbereitungsmethoden
The synthesis of 1,2,4-thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiosemicarbazide with p-chlorobenzenesulfonyl chloride in the presence of a base, followed by cyclization to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-chlorophenylsulfonyl group can be replaced by other nucleophiles.
Cyclization: The thiadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,4-thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- can be compared with other thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
1,3,4-Thiadiazole derivatives: Exhibiting a range of biological activities, including anticancer and anti-inflammatory effects.
The uniqueness of 1,2,4-thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other thiadiazole derivatives.
Eigenschaften
CAS-Nummer |
20064-40-8 |
|---|---|
Molekularformel |
C9H7ClN2O2S2 |
Molekulargewicht |
274.8 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)sulfonyl-3-methyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H7ClN2O2S2/c1-6-11-9(15-12-6)16(13,14)8-4-2-7(10)3-5-8/h2-5H,1H3 |
InChI-Schlüssel |
YVNAOILNFHJFAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NSC(=N1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)

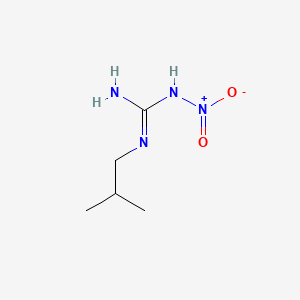
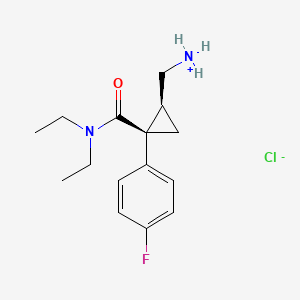
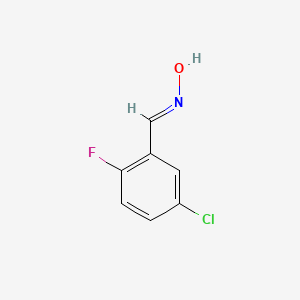

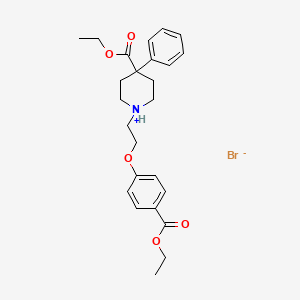
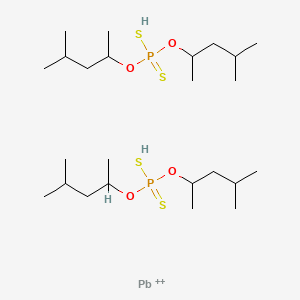
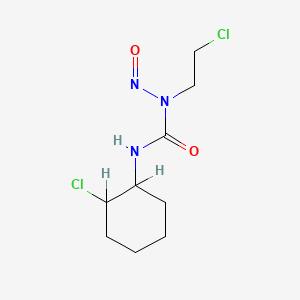
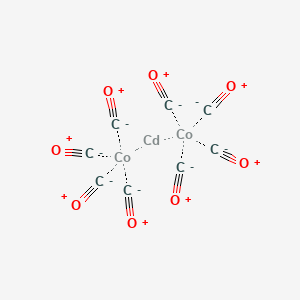
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737646.png)
![diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate](/img/structure/B13737649.png)
